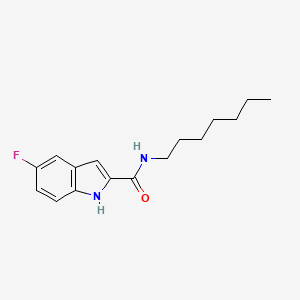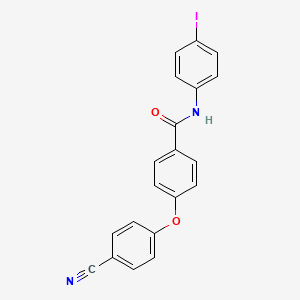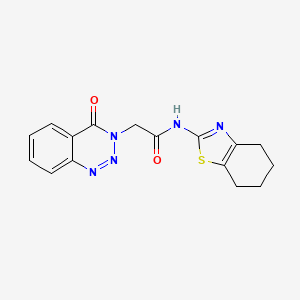![molecular formula C27H30N2O4S B15152514 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B15152514.png)
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a methoxy group, and a benzenesulfonamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.
Introduction of the Oxoethyl Group: The dihydroisoquinoline intermediate is then reacted with an appropriate acylating agent to introduce the oxoethyl group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.
Substitution: The methoxy and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products
Oxidation: Products may include oxidized derivatives of the dihydroisoquinoline moiety.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety may interact with enzymes or receptors, modulating their activity. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-benzenesulfonamide
- N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxybenzenesulfonamide
Uniqueness
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide is unique due to the presence of the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C27H30N2O4S |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C27H30N2O4S/c1-21-12-13-25(33-2)26(18-21)34(31,32)29(17-14-22-8-4-3-5-9-22)20-27(30)28-16-15-23-10-6-7-11-24(23)19-28/h3-13,18H,14-17,19-20H2,1-2H3 |
Clé InChI |
BTDQJTBGBYQLMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCC4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B15152433.png)
![N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B15152435.png)
![2-{[N-(methylsulfonyl)-N-phenylglycyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B15152437.png)
methanone](/img/structure/B15152445.png)

![N-{1H,2H,3H-cyclopenta[b]quinolin-9-yl}-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B15152459.png)
![N-[2-(1-methylcyclopropyl)phenyl]propanamide](/img/structure/B15152464.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B15152477.png)
![2-{[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol](/img/structure/B15152484.png)

![4-Phenylamino-6-piperidin-1-yl-1H-[1,3,5]triazin-2-one](/img/structure/B15152503.png)
![6-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15152506.png)
![N-benzyl-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B15152519.png)
